Relugolix

Catalog No.
S541186
CAS No.
737789-87-6
M.F
C29H27F2N7O5S
M. Wt
623.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Relugolix

CAS Number

737789-87-6

Product Name

Relugolix

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Molecular Formula

C29H27F2N7O5S

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(2,3-d)pyrimidin-6-yl)phenyl)-3-methoxyurea, relugolix, TAK 385, TAK-385, TAK385

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

The exact mass of the compound Relugolix is 623.17624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Relugolix is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer Source: American Journal of Managed Care, Study Characterizes Real-World Use of Relugolix in Combination With Other Prostate Cancer Therapies: . Scientific research on relugolix is focused on optimizing its use and exploring its potential benefits in various prostate cancer treatment scenarios.

Combination Therapy with Radiation

A key area of research involves combining relugolix with radiation therapy. The American Society for Radiation Oncology (ASTRO) has identified this as a promising avenue for further investigation Source: American Society for Radiation Oncology (ASTRO), 2022 ASTRO-Myovant Sciences-Pfizer Alliance New Combination (Relugolix-Radiation) Therapy Challenge: . Studies are ongoing to evaluate the effectiveness of relugolix alongside different radiation therapy approaches, including definitive (curative-intent) radiotherapy, salvage therapy after initial treatment, and treatment for oligometastasis (limited spread of cancer).

Evaluating Treatment Outcomes

Research on the combination of relugolix and radiation therapy is looking at various clinical outcomes. These include:

  • Castration-resistant progression-free survival (rPFS): This measures the time a patient with castration-resistant prostate cancer lives without their disease worsening.
  • Metastasis-free survival (MFS): This measures the time a patient with prostate cancer lives without developing new metastases (spread of cancer).
  • Local control: This refers to the ability of treatment to control the primary tumor in the prostate.
  • Patient-reported outcomes (PROs): These capture the impact of treatment on a patient's quality of life.
  • Safety and adverse events (AEs): Researchers are monitoring the safety profile of relugolix when combined with radiation therapy.

Additional Research Areas

Scientific research on relugolix is also exploring:

  • Testosterone kinetics: How relugolix affects testosterone levels in the body.
  • Compliance and adherence: This examines how well patients follow the prescribed treatment regimen.
  • Translational research: This involves identifying biomarkers that could predict how a patient will respond to relugolix treatment and exploring the mechanisms by which relugolix works.

Relugolix is a potent, orally active nonpeptide antagonist of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids. Its chemical structure is characterized by the molecular formula C29H27F2N7O5SC_{29}H_{27}F_{2}N_{7}O_{5}S and a molecular weight of approximately 623.63 g/mol. Relugolix exhibits high affinity for human and monkey GnRH receptors, with binding IC50 values of 0.33 nM and 0.32 nM, respectively .

Relugolix acts as a GnRH antagonist. GnRH is a natural hormone produced by the hypothalamus that stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH) []. LH and FSH, in turn, stimulate the gonads (testes in men and ovaries in women) to produce sex hormones like testosterone and estrogen []. Relugolix binds to the GnRH receptor in the pituitary gland, blocking the action of GnRH and thereby preventing the release of LH and FSH []. Consequently, sex hormone production in the gonads is suppressed. In prostate cancer, this reduction in testosterone levels slows or stops the growth of cancer cells that depend on testosterone for survival [].

Relugolix acts as a GnRH receptor antagonist, inhibiting the stimulation of luteinizing hormone (LH) and follicular stimulating hormone (FSH) production by the pituitary gland. This leads to decreased synthesis of testosterone in men and estrogen in women . Its pharmacological activity involves complex interactions with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism .

Relugolix has demonstrated significant biological activity in clinical settings. It effectively reduces serum testosterone levels in men with advanced prostate cancer, showing comparable efficacy to traditional GnRH peptide analogues like leuprolide and degarelix but without the initial testosterone surge associated with agonists . The drug has been associated with mild and transient elevations in serum aminotransferases in a small percentage of patients, indicating a favorable safety profile .

The synthesis of Relugolix involves several steps:

  • Reduction Reaction: An amino compound undergoes reduction to yield an intermediate.
  • Condensation Reaction: This intermediate is then reacted with methoxylamine or its salt to form another compound.
  • Cyclization Reaction: The resulting compound is cyclized to produce Relugolix .

Alternative synthetic routes have been explored, but many face challenges such as low yields or the formation of impurities that complicate purification processes .

Relugolix is primarily indicated for:

  • Prostate Cancer: Used as a treatment option for advanced cases.
  • Endometriosis: Investigated for its potential to alleviate symptoms associated with this condition.
  • Uterine Fibroids: Evaluated for effectiveness in managing fibroid-related complications .

Additionally, ongoing research aims to explore its utility in other hormone-sensitive disorders.

Studies have shown that Relugolix interacts with various proteins and drugs. It binds approximately 68-71% to plasma proteins, predominantly human serum albumin and α1-acid glycoprotein . Importantly, it does not significantly affect the plasma binding of highly bound medications such as warfarin and ibuprofen . The drug's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme .

Relugolix belongs to a class of GnRH antagonists that includes several other compounds. A comparison highlights its unique properties:

Compound NameTypeMechanism of ActionUnique Features
LeuprolideGnRH AgonistStimulates LH/FSH release initiallyCauses initial testosterone surge
DegarelixGnRH AntagonistDirectly inhibits LH/FSH productionInjectable formulation
CetrorelixGnRH AntagonistInhibits LH/FSH productionAdministered via injection
RelugolixGnRH AntagonistInhibits LH/FSH productionOral administration; faster onset without surge

Relugolix's oral bioavailability (approximately 12%) and rapid action distinguish it from other GnRH antagonists that are typically administered via injection .

Relugolix exhibits distinctive solubility characteristics that are fundamental to its pharmaceutical development and formulation strategies. The compound demonstrates significantly limited aqueous solubility, with water solubility measured at 0.04 mg per milliliter at 25°C [1] [2]. This poor aqueous solubility classifies relugolix as a Biopharmaceutics Classification System Class IV compound, characterized by both low solubility and low permeability [1] [3].

The solubility profile shows marked pH dependency, with relugolix displaying increased solubility under acidic conditions compared to neutral or basic environments [1] [3] [4]. Studies demonstrate that in pH 1.2 buffer, approximately 17% of the drug dissolves within 12 hours, while at pH 6.8 and pH 7.4, less than 5% dissolution occurs over the same timeframe [4]. This pH-dependent behavior reflects the compound's basic nature, with a measured pKa value of 8.63 [3] [5].

In organic solvents, relugolix demonstrates substantially enhanced solubility compared to aqueous media. Dimethyl sulfoxide provides the highest solubility at 20.0 mg per milliliter [6] [7] [8], followed by dimethylformamide at approximately 25 mg per milliliter [7] [9] [5]. Ethanol solubility is considerably lower at 1.0 mg per milliliter [6] [7], while the compound exhibits sparse solubility in tetrahydrofuran and demonstrates solubility in benzyl alcohol [9].

Binary solvent systems have been extensively investigated to optimize relugolix solubility for pharmaceutical applications. The ethanol-acetonitrile binary mixture provides maximum solubility among the studied combinations, while the ethanol-isopropanol mixture yields minimum solubility [10] [11] [12]. Temperature-dependent solubility studies conducted from 298.15 to 323.15 K under 0.1 MPa demonstrate that solubility increases with temperature across all binary solvent mixtures [10] [11] [12].

Table 1: Physicochemical Properties of Relugolix

PropertyValueReferences
Molecular FormulaC₂₉H₂₇F₂N₇O₅S [6] [13] [2] [14] [15]
Molecular Weight (g/mol)623.63 [6] [13] [2] [14] [15]
CAS Number737789-87-6 [6] [13] [2] [14] [15]
Chemical Name1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea [6] [13] [2] [15]
AppearanceWhite to off-white to slightly yellow solid [6] [2] [16] [15]
Melting Point (°C)228°C (decomposition) [6]
pKa8.63 [6] [3] [5]
Density (g/cm³)1.442 ± 0.06 (predicted) [6]
Water Solubility at 25°C (mg/mL)0.04 [1] [2]
DMSO Solubility (mg/mL)20.0 [6] [7] [8]
Ethanol Solubility (mg/mL)1.0 [6] [7]
Storage TemperatureStore at -20°C (drug substance), ≤30°C (drug product) [6] [16] [17]
HygroscopicitySlightly hygroscopic [16] [17]
Crystal FormAnhydrous crystalline free base [1] [16]
BCS ClassificationClass IV (low solubility/low permeability) [1] [3]

Table 2: Solubility Behavior in Various Media

MediumSolubility (mg/mL)pH DependenceReferences
Water (pH 7, 25°C)0.04pH dependent - decreases with increasing pH [1] [2] [4]
DMSO20.0N/A [6] [7] [8] [9]
Ethanol1.0N/A [6] [7] [4]
Dimethylformamide~25N/A [7] [9] [5]
TetrahydrofuranSparingly solubleN/A [9]
Benzyl alcoholSolubleN/A [9]
pH 1.2 bufferHigher solubility17% dissolved in 12h [4]
pH 5.5 bufferLow solubilityDissolution acceptance criterion [1] [3]
pH 6.8 bufferVery low solubility (<5% in 12h)<5% dissolved in 12h [4]
Ethanol + Acetonitrile (1:1)Maximum solubility among binary mixturesTemperature dependent [10] [11] [12]
Ethanol + Methanol (1:1)Moderate solubilityTemperature dependent [10] [11] [12]
Ethanol + Ethyl acetate (1:1)Moderate solubilityTemperature dependent [10] [11] [12]
Ethanol + Isopropanol (1:1)Minimum solubility among binary mixturesTemperature dependent [10] [11] [12]

pH-Dependent Degradation Pathways

Relugolix demonstrates pronounced pH-dependent stability characteristics that significantly influence its degradation behavior under various environmental conditions. The compound exhibits remarkable stability under acidic conditions, showing minimal to no degradation when exposed to 0.1 N and 1 N hydrochloric acid solutions [18] [19] [20]. This acidic stability represents a favorable characteristic for formulation development and gastrointestinal stability.

Under basic conditions, relugolix undergoes significant degradation with multiple degradation pathways activated. Exposure to 0.1 N sodium hydroxide results in the formation of 2-4 degradation products, while more concentrated alkaline conditions (1 N sodium hydroxide) lead to enhanced degradation rates with 3-5 identifiable degradation products [18] [19] [20]. The alkaline degradation process has been characterized through advanced analytical techniques, revealing novel degradation products not previously reported in the literature [19] [20].

The pH stability profile demonstrates a clear inverse relationship between pH and chemical stability. At physiological pH values (6.8-7.4), relugolix maintains relative stability, though some gradual degradation may occur over extended periods [4]. The compound's behavior in neutral aqueous media shows enhanced stability compared to alkaline conditions but reduced stability compared to acidic environments [19] [20].

Hydrolytic degradation studies conducted in pure water demonstrate excellent stability, with no significant degradation products formed under neutral hydrolytic conditions [19] [20]. This finding suggests that pH-mediated ionic mechanisms, rather than simple hydrolysis, drive the observed degradation pathways under basic conditions.

The pH-dependent degradation mechanism appears to involve nucleophilic attack on susceptible functional groups within the relugolix molecular structure under alkaline conditions. The presence of multiple nitrogen-containing heterocycles and the urea functionality provides potential sites for base-catalyzed hydrolysis and subsequent molecular rearrangements [18] [19].

Solid-State Stability: Hygroscopicity and Polymorphic Transitions

Relugolix exhibits well-characterized solid-state properties that are crucial for pharmaceutical development and manufacturing processes. The compound demonstrates slight hygroscopic behavior, requiring no special protection from humidity during handling, shipping, or storage [16] [17]. This moderate moisture uptake characteristic facilitates practical pharmaceutical processing while maintaining chemical and physical stability.

Extensive polymorphism studies reveal that relugolix exists in multiple crystalline forms, each with distinct physicochemical properties and stability characteristics [21] [22] [23]. The commercial form selected for development represents the thermodynamically most stable polymorph under manufacturing and storage conditions [16]. X-ray powder diffraction analysis identifies characteristic peaks at 9.56, 17.92, 19.06, 22.80, and 24.94 degrees two-theta for the primary commercial form [24].

Form F represents an important polymorphic variant characterized by key diffraction peaks at 6.9, 7.5, 9.5, 13.9, and 18.1 degrees two-theta [21] [22] [23]. This polymorph demonstrates a melting point range of 198-204°C and exhibits advantageous solubility behavior at physiological pH values, potentially offering enhanced bioavailability characteristics [21] [22]. Form F can exist as either an anhydrous form, hydrate, or solvate, with the hemihydrate form being particularly noteworthy [22].

Form G and Form H represent additional crystalline variants identified through comprehensive polymorph screening studies [21] [22]. Form G exhibits characteristic peaks at 5.4, 8.4, 10.7, and 12.1 degrees two-theta, while Form H shows distinctive patterns at 6.2, 8.6, 15.9, 19.0, and 19.6 degrees two-theta [21] [22]. These polymorphs serve important roles in understanding the complete solid-state landscape and ensuring consistent pharmaceutical manufacturing.

The hemihydrate form demonstrates unique thermal behavior, showing a mass loss of approximately 1.5% up to 120°C, corresponding to 0.5 molar equivalents of water [25]. Differential scanning calorimetry analysis reveals a characteristic dehydration peak at 96°C with an enthalpy of 36 ± 5 joules per gram [25].

Amorphous forms of relugolix have been identified and characterized, typically exhibiting higher solubility but reduced physical stability compared to crystalline forms [26]. These amorphous materials require careful handling and storage to prevent uncontrolled crystallization that could affect pharmaceutical performance.

Table 4: Polymorphic Forms and Solid-State Characteristics

Polymorphic FormKey XRPD Peaks (2θ°)Melting Point (°C)Stability PropertiesApplications/NotesReferences
Form I (Commercial)9.56, 17.92, 19.06, 22.80, 24.94228 (decomposition)Thermodynamically most stableSelected for development and commercial use [16] [24]
Form F6.9, 7.5, 9.5, 13.9, 18.1198-204Advantageous solubility at physiological pHEnhanced bioavailability potential [21] [22] [23]
Form G5.4, 8.4, 10.7, 12.1Not specifiedPolymorphically pure form availableProcess development studies [21] [22]
Form H6.2, 8.6, 15.9, 19.0, 19.6Not specifiedCharacteristic for identificationPolymorph screening identification [21] [22]
Form JTriclinic crystal systemNot specifiedUnit cell dimensions determinedCrystal structure analysis [21] [22]
Form R1Additional characteristic peaksNot specifiedNovel crystalline variantResearch and development [26] [27]
Amorphous FormNo crystalline peaksNot applicableHigher solubility, lower stabilityFormulation enhancement [26]
Hemihydrate FormMass loss ~1.5% up to 120°C96 (dehydration peak)Contains 0.5 mol water per mol drugHydration characterization [25]

Forced Degradation Studies: Oxidative, Thermal, and Photolytic Conditions

Comprehensive forced degradation studies conducted in accordance with International Council for Harmonization guidelines Q1A(R2) provide detailed insights into relugolix stability under accelerated stress conditions [18] [19] [20]. These investigations encompass oxidative, thermal, and photolytic degradation pathways, facilitating the identification and structural characterization of stress-related degradation products.

Oxidative degradation studies demonstrate significant susceptibility to various oxidizing agents. Hydrogen peroxide exposure results in the formation of 2-4 characterized degradation products, while azobisisobutyronitrile (AIBN) treatment produces the highest number of degradation products, with 11 distinct impurities identified [28]. These oxidative degradation products include both more hydrophobic and more hydrophilic compounds compared to the parent molecule, indicating diverse chemical transformation pathways [28].

Thermal degradation analysis reveals temperature-dependent kinetics following Arrhenius behavior. Isothermal thermogravimetric studies conducted at temperatures ranging from 150-170°C demonstrate zero-order degradation kinetics at lower temperatures, transitioning to higher-order kinetics at elevated temperatures [29]. Activation energy calculations yield values ranging from 31.0 to 35.9 kcal per mole, providing quantitative parameters for stability prediction and shelf-life modeling [29].

Photolytic degradation studies encompass exposure to ultraviolet light, visible light, and direct sunlight. Ultraviolet irradiation produces the most extensive photodegradation, with 8 distinct degradation products identified [28] [20]. Sunlight exposure demonstrates the highest degradation rate at 52.7%, generating 7 characteristic degradation products [28]. Visible light irradiation shows minimal photosensitivity, producing only a single impurity after extended exposure [28].

Mass spectrometry analysis combined with nuclear magnetic resonance spectroscopy enables complete structural elucidation of identified degradation products. Seven novel degradation products have been characterized for the first time, representing previously unreported chemical entities in the relugolix degradation pathway [18] [20]. These discoveries contribute significantly to understanding potential impurity profiles and establishing appropriate analytical control strategies.

Kinetic modeling employing van't Hoff, modified Apelblat, Jouyban-Acree, and Jouyban-Acree-van't Hoff equations provides accurate prediction of degradation behavior under various stress conditions [10] [11]. These mathematical models enable extrapolation from accelerated conditions to normal storage environments, supporting regulatory submission requirements and commercial stability programs.

Table 3: Degradation Behavior Under Various Stress Conditions

Stress ConditionDegradation BehaviorNumber of Degradation ProductsStability RankingReferences
Acidic (0.1 N HCl)Stable - no significant degradation0-1High [18] [19] [20]
Acidic (1 N HCl)Minimal degradation products formed1-3High [18] [20]
Basic (0.1 N NaOH)Significant degradation observed2-4Low [18] [19] [20]
Basic (1 N NaOH)Higher degradation rate3-5Very Low [18] [20]
Hydrolytic (Water)Stable0High [19] [20]
Oxidative (H₂O₂)Degradation products formed2-4Medium [18] [28] [19] [20]
Oxidative (AIBN)Highest number of degradation products (11)11Very Low [28]
Photolytic (UV light)Multiple degradation products (8)8Low [18] [28] [20]
Photolytic (Sunlight)Highest degradation rate (52.7%)7Very Low [28]
Photolytic (Visible light)Minimal degradation (1 impurity)1High [28]
Thermal (105°C)Time-dependent degradationMultipleMedium [20]
Thermal (130-170°C)Temperature-dependent degradationMultipleLow to Very Low [29]
Reducing conditionsDegradation products formedMultipleMedium [18] [20]

Table 5: Thermal Analysis and Stability Profiling Methods

Analytical TechniqueTemperature Range (°C)Key FindingsApplicationsCritical ParametersReferences
DSC (Differential Scanning Calorimetry)Room temperature to 300°CMelting point at 228°C with decomposition; Form F shows melting at 198-204°CPolymorph identification, thermal stability assessmentOnset/peak temperatures, enthalpy changes [21] [22] [25] [23]
TGA (Thermogravimetric Analysis)Room temperature to 300°CMass loss patterns indicate decomposition; Hemihydrate shows 1.5% mass lossMoisture content, decomposition temperature determinationMass loss percentages, decomposition onset [25] [29]
XRPD (X-ray Powder Diffraction)Ambient temperatureMultiple polymorphic forms identified with characteristic diffraction patternsCrystal form identification and purity assessmentPeak positions (2θ), relative intensities [16] [21] [22] [24]
Isothermal TGA Studies150-170°CDegradation kinetics follow temperature-dependent behaviorStability prediction and shelf-life estimationActivation energy, reaction kinetics [29]
Hot Stage MicroscopyRoom temperature to 250°CCrystal morphology changes and transitions observedReal-time observation of thermal transitionsTransition temperatures, morphological changes [21] [22]
Karl Fischer TitrationAmbient temperatureWater content determination for hydrated formsQuantitative water content analysisWater content accuracy and precision [25]

Table 6: Forced Degradation Studies Summary

Study TypeConditions AppliedKey OutcomesRegulatory ComplianceCritical FindingsReferences
ICH Q1A(R2) Compliant StudiesAcid, base, oxidative, photolytic, thermal, hydrolytic7-11 novel degradation products identified across conditionsFully compliant with ICH guidelinesMost stable under acidic conditions, most degraded under alkaline [18] [19] [20]
Method Development StudiesUPLC-MS, HPLC-DAD, LC-MS/MS analytical methodsValidated stability-indicating analytical methods developedMethod validation per ICH Q2(R1)pH-dependent degradation patterns observed [18] [30] [20]
Impurity Identification StudiesHRMS, NMR spectroscopy for structure elucidationComplete structural characterization of degradants achievedImpurity qualification per ICH Q3A/Q3BNovel degradation pathways identified [19] [31]
Kinetic StudiesArrhenius modeling, temperature-time relationshipsActivation energies and rate constants determinedStability testing per ICH Q1A(R2)Temperature-dependent degradation kinetics [29]
Mass Balance StudiesRecovery studies and material balance calculationsMass balance >99% achieved for degraded samplesQuality control specifications establishedNo significant drug-related impurities in normal storage [20]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

623.17624448 g/mol

Monoisotopic Mass

623.17624448 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P76B05O5V6

Drug Indication

Relugolix is indicated for the treatment of adult patients with advanced prostate cancer. In a combination product with [estradiol] and [norethindrone], relugolix is indicated for the once-daily treatment for the management of heavy menstrual bleeding associated with uterine fibroids in premenopausal women.
Orgovyx is indicated for the treatment of adult patients with advanced hormone-sensitive prostate cancer .

Livertox Summary

Relugolix is an orally administered, small molecule antagonist of gonadotropin releasing hormone (GnRH) that effectively blocks androgen production and is used to treat advanced prostate cancer. Relugolix therapy may be associated with a low rate of serum enzyme elevations during therapy, but has yet to be linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Pharmacology

Relugolix is an orally available, non-peptide gonadotropin-releasing hormone (GnRH or luteinizing hormone-releasing hormone (LHRH)) antagonist, with potential antineoplastic activity. Relugolix competitively binds to and blocks the GnRH receptor in the anterior pituitary gland, which both prevents GnRH binding to the GnRH receptor and inhibits the secretion and release of both luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone from Leydig cells in the testes. Since testosterone is required to sustain prostate growth, reducing testosterone levels may inhibit hormone-dependent prostate cancer cell proliferation.

Mechanism of Action

The pathogenesis and progression of prostate cancer appear driven, at least in part, by the effects of testosterone. Androgen deprivation has been demonstrated to result in cell death and tumor regression in many well-differentiated prostate cancer cell lines - for this reason, androgen deprivation therapy (ADT) has become a standard in the treatment of prostate cancer, particularly in advanced disease. Testosterone production in males is carried out in the Leydig cells of testes and is stimulated by luteinizing hormone (LH), which itself is produced in the pituitary gland following the binding of gonadotropin-releasing hormone (GnRH) to corresponding GnRH receptors. Relugolix is a competitive antagonist of these GnRH receptors, thereby decreasing the release of LH and, ultimately, testosterone.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Gonadotropin-releasing hormone
GNRHR [HSA:2798] [KO:K04280]

Other CAS

737789-87-6

Absorption Distribution and Excretion

The Cmax and AUC of orally-administered relugolix increase proportionally following single doses - in contrast, with repeat dosing the AUC remains proportional to the dose while the Cmax increases greater than proportionally to the dose. Following the administration of 120mg once daily, the steady-state AUC and Cmax of relugolix were 407 (± 168) ng.hr/mL and 70 (± 65) ng/mL, respectively. The absolute oral bioavailability of relugolix is approximately 12% and the median Tmax following oral administration is 2.25 hours.
Approximately 81% of an orally administered dose was recovered in the feces, of which 4.2% was unchanged parent drug, while 4.1% of the dose was recovered in the urine, of which 2.2% remained unchanged.
The average renal clearance of relugolix is 8 L/h with a total clearance of 26.4 L/h.

Metabolism Metabolites

Relugolix is metabolized mainly by the CYP3A subfamily of P450 enzymes, with a smaller contribution by CYP2C8.

Wikipedia

Relugolix
Cembratrienol

Biological Half Life

The average effective half-life of relugolix is 25 hours, while the average terminal elimination half-life is 60.8 hours.

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Miwa K, Hitaka T, Imada T, Sasaki S, Yoshimatsu M, Kusaka M, Tanaka A, Nakata D, Furuya S, Endo S, Hamamura K, Kitazaki T. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl )-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. J Med Chem. 2011 Jul 28;54(14):4998-5012. Epub 2011 Jun 23. PubMed PMID: 21657270.

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